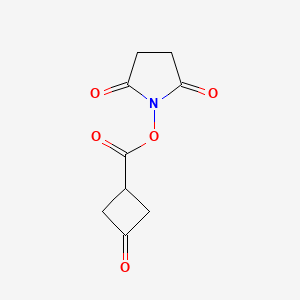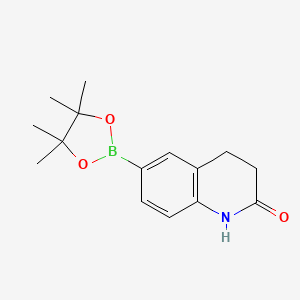![molecular formula C16H26ClNO B1397520 3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-12-9](/img/structure/B1397520.png)
3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
- Research on Ohmefentanyl : This study focuses on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, highlighting its chemistry and pharmacology. The paper discusses the biological studies on cis-stereoisomers of ohmefentanyl, which differ significantly in their in vitro and in vivo biological properties. These differences are speculated to arise from binding to different domains of the opioid receptor, suggesting a potential for developing refined pharmacophores for opioid receptor targeting (Brine et al., 1997).
Parabens in Aquatic Environments
- Environmental Impact of Parabens : Although not directly related to "3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride," this review addresses the occurrence, fate, and behavior of parabens in aquatic environments. It highlights the ubiquity of parabens due to consumer product consumption and their continuous introduction into the environment. This study underscores the importance of understanding the environmental persistence and effects of synthetic compounds (Haman et al., 2015).
Chlorogenic Acid: Pharmacological Review
- Chlorogenic Acid Research : Discusses the therapeutic roles of chlorogenic acid, a phenolic compound with various biological activities. Although it focuses on a different compound, the methodology and approach to studying chlorogenic acid's effects can inform research on piperidine derivatives, including potential antioxidant, anti-inflammatory, and metabolic regulatory activities (Naveed et al., 2018).
Donepezil: Clinical Review
- Donepezil Hydrochloride : Explores the pharmacokinetics and therapeutic applications of donepezil hydrochloride, a piperidine derivative used in Alzheimer’s disease treatment. This provides a precedent for the therapeutic potential of piperidine derivatives in neurological conditions (Román & Rogers, 2004).
Aldo-Keto Reductase Inhibitors
- AKR1C3 Inhibitors : Reviews inhibitors targeting AKR1C3, a drug target in hormonal malignancies. Piperidine derivatives are mentioned as potential inhibitors, indicating the relevance of piperidine chemistry in developing therapeutics for cancer (Penning, 2017).
Safety and Hazards
Orientations Futures
Piperidine derivatives, such as “3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride”, are important in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the biological and pharmacological applications of piperidine derivatives .
Propriétés
IUPAC Name |
3-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-4-14-6-8-16(9-7-14)18-12-10-15-5-3-11-17-13-15;/h6-9,15,17H,2-5,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGUFPXVJWAHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)









![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)
